6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
Description
6-[4-(2-Methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a pyridazine-derived compound featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 1-position and an N-(4-methylphenyl)amine moiety at the 3-position of the pyridazine core.
The 2-methoxybenzoyl group introduces electron-donating and steric bulk, which may influence binding affinity and pharmacokinetic properties. This compound’s molecular complexity positions it as a candidate for structure-activity relationship (SAR) studies against related analogs.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-7-9-18(10-8-17)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)19-5-3-4-6-20(19)30-2/h3-12H,13-16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXIHHNZRQZTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine” has been found to target Mycobacterium tuberculosis H37Ra and acetylcholinesterase (AChE) . Mycobacterium tuberculosis H37Ra is a strain of the bacterium that causes tuberculosis, while AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
This compound interacts with its targets in different ways. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant anti-tubercular activity. For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter.
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. In the cholinergic system, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter.
Result of Action
The result of the compound’s action depends on its target. In the case of Mycobacterium tuberculosis H37Ra, it exhibits anti-tubercular activity, potentially leading to the death of the bacterium. When targeting AChE, it increases the levels of acetylcholine, which could have various effects depending on the specific context, such as improved muscle movement or memory.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine and related compounds:
Structural and Functional Insights
Piperazine Modifications: The target compound’s 2-methoxybenzoyl group (electron-donating) contrasts with the sulfonyl group in 6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine (electron-withdrawing), which may alter receptor binding and metabolic stability. Sulfonyl groups often enhance solubility but reduce membrane permeability .
Core Heterocycle Variations :
- Replacing piperazine with pyrazole (as in N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ) reduces molecular weight and complexity but may diminish affinity for targets requiring piperazine’s hydrogen-bonding capabilities .
Research Findings and Implications
- The 2-methoxybenzoyl group may mimic aryl sulfonamides or quinolines in targeting parasite enzymes .
- Kinase Inhibition : Piperazine derivatives like those in (e.g., trifluoromethyl-substituted analogs) highlight the role of bulky substituents in enhancing selectivity for kinase ATP-binding pockets. The target compound ’s 2-methoxybenzoyl group could similarly modulate kinase affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
